molecular formula C21H26N2O3S B259020 ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Numéro de catalogue B259020
Poids moléculaire: 386.5 g/mol
Clé InChI: CTLAFCBXJAZYOS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as BGT-226, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. The compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer research.

Mécanisme D'action

Ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate inhibits the activity of various kinases, including PI3K, mTOR, and AKT, by binding to their ATP-binding sites. This results in the inhibition of downstream signaling pathways that are involved in the regulation of cell growth, survival, and proliferation. This compound has also been shown to induce apoptosis and inhibit angiogenesis, which are important processes involved in tumor growth and metastasis.
Biochemical and physiological effects:
This compound has been shown to have potent antitumor activity in various cancer models, both in vitro and in vivo. The compound has demonstrated the ability to inhibit cell growth and induce apoptosis in cancer cells, while sparing normal cells. This compound has also been shown to inhibit angiogenesis, which is an important process involved in tumor growth and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several advantages for lab experiments, including its potent activity against various kinases involved in cancer progression, its ability to inhibit angiogenesis and induce apoptosis, and its specificity for cancer cells. However, the compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Orientations Futures

There are several future directions for the study of ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its efficacy in clinical trials. Other future directions include the study of this compound in combination with other anticancer agents, the identification of biomarkers that can predict response to the compound, and the exploration of its potential application in other diseases beyond cancer.

Méthodes De Synthèse

Ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been synthesized using different methods, including the reaction of 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with N-benzylglycine ethyl ester hydrochloride in the presence of coupling agents such as EDC and HOBt. The resulting intermediate is then treated with ethyl chloroformate to obtain the final product. Other methods involve the use of different protecting groups and coupling agents, but the overall approach remains similar.

Applications De Recherche Scientifique

Ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively studied for its potential application in cancer research, particularly in the treatment of solid tumors. The compound has been shown to inhibit the activity of various kinases, including PI3K, mTOR, and AKT, which are involved in the regulation of cell growth, survival, and proliferation. In preclinical studies, this compound has demonstrated potent antitumor activity in various cancer models, including breast, prostate, lung, and ovarian cancers.

Propriétés

Formule moléculaire

C21H26N2O3S

Poids moléculaire

386.5 g/mol

Nom IUPAC

ethyl 2-[[2-(benzylamino)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H26N2O3S/c1-3-26-21(25)19-16-10-9-14(2)11-17(16)27-20(19)23-18(24)13-22-12-15-7-5-4-6-8-15/h4-8,14,22H,3,9-13H2,1-2H3,(H,23,24)

Clé InChI

CTLAFCBXJAZYOS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CNCC3=CC=CC=C3

SMILES canonique

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CNCC3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.